L-Asparaginyl-L-glutaminyl-L-tyrosine
Description
L-Asparaginyl-L-glutaminyl-L-tyrosine is a tripeptide composed of three amino acids: L-asparagine (Asp), L-glutamine (Gln), and L-tyrosine (Tyr), linked in sequence via peptide bonds. Its molecular formula is C₁₈H₂₅N₅O₈, derived from the combination of Asp (C₄H₈N₂O₃), Gln (C₅H₁₀N₂O₃), and Tyr (C₉H₁₁NO₃), with the elimination of two water molecules during peptide bond formation. This tripeptide features functional groups such as amine (-NH₂), carboxyl (-COOH), amide (-CONH₂), and phenolic hydroxyl (-OH) from Tyr, which contribute to its biochemical interactions and solubility properties.
Properties
CAS No. |
268740-54-1 |
|---|---|
Molecular Formula |
C18H25N5O7 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H25N5O7/c19-11(8-15(21)26)16(27)22-12(5-6-14(20)25)17(28)23-13(18(29)30)7-9-1-3-10(24)4-2-9/h1-4,11-13,24H,5-8,19H2,(H2,20,25)(H2,21,26)(H,22,27)(H,23,28)(H,29,30)/t11-,12-,13-/m0/s1 |
InChI Key |
KWQPAXYXVMHJJR-AVGNSLFASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-glutaminyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, L-asparagine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-glutamine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: The deprotection and coupling steps are repeated for L-tyrosine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide sequence can be inserted into microorganisms, which then express the peptide. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-glutaminyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid substitution.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Asparaginyl-L-glutaminyl-L-tyrosine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-glutaminyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Table 1: Key Properties of L-Asparaginyl-L-Glutaminyl-L-Tyrosine and Related Peptides
Key Observations:
Sequence Variability: Unlike this compound, many related peptides incorporate additional residues (e.g., Pro, Ser, Leu) or non-standard amino acids (e.g., D-Ala in 100929-62-2), altering their conformational stability and biological targets .
Functional Groups: The phenolic -OH group in Tyr is conserved across Tyr-containing peptides, suggesting shared antioxidant or phosphorylation capabilities. However, the absence of Pro in the target tripeptide may reduce structural rigidity compared to 869370-13-8 .
Hydrophobicity : Peptides with hydrophobic residues like Leu or Met (e.g., 501690-77-3, 100929-62-2) exhibit increased membrane permeability, whereas the target tripeptide’s hydrophilic Asp and Gln may favor aqueous interactions .
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